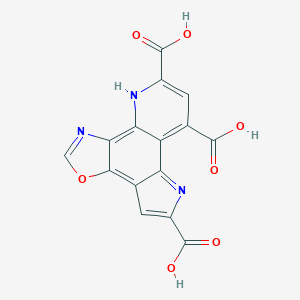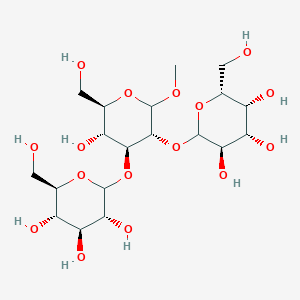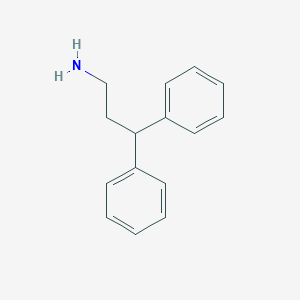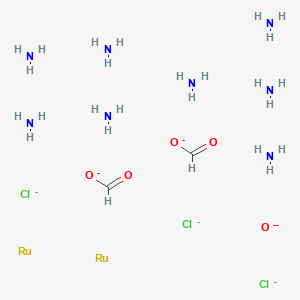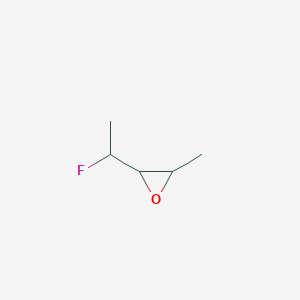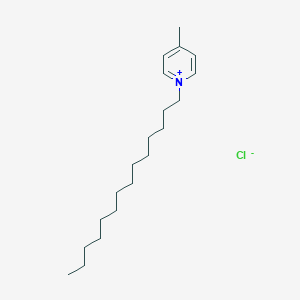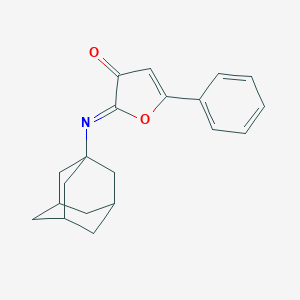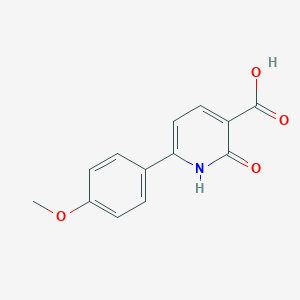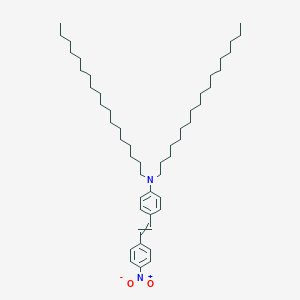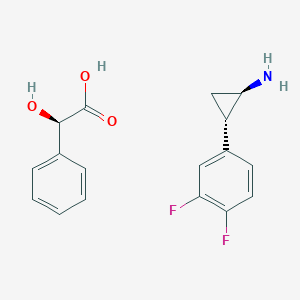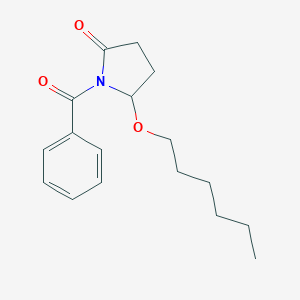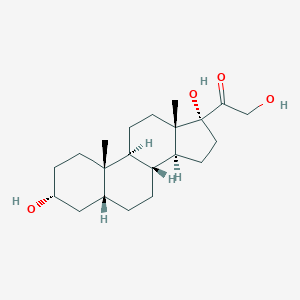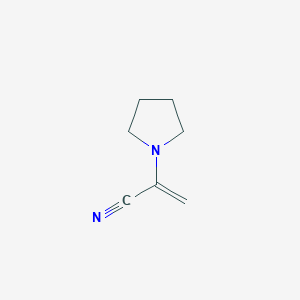
2-Pyrrolidin-1-ylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidin-1-ylprop-2-enenitrile, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential application in cancer treatment. This compound is a potent inhibitor of protein phosphatase 2A (PP2A), which is a tumor suppressor protein. By inhibiting PP2A, 2-Pyrrolidin-1-ylprop-2-enenitrile can induce cell death in cancer cells and prevent tumor growth.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidin-1-ylprop-2-enenitrile involves the inhibition of protein phosphatase 2A (2-Pyrrolidin-1-ylprop-2-enenitrile), which is a tumor suppressor protein. 2-Pyrrolidin-1-ylprop-2-enenitrile plays a crucial role in regulating cell growth and division, and its inhibition can lead to cell death in cancer cells. 2-Pyrrolidin-1-ylprop-2-enenitrile binds to the catalytic subunit of 2-Pyrrolidin-1-ylprop-2-enenitrile, preventing its activity and leading to the accumulation of phosphorylated proteins, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
2-Pyrrolidin-1-ylprop-2-enenitrile has been shown to have a significant impact on the biochemical and physiological functions of cancer cells. In a study published in the Journal of Biological Chemistry, it was found that 2-Pyrrolidin-1-ylprop-2-enenitrile can induce the accumulation of phosphorylated proteins in cancer cells, leading to cell death. This compound has also been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Pyrrolidin-1-ylprop-2-enenitrile in lab experiments is its selectivity towards cancer cells. This compound has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Pyrrolidin-1-ylprop-2-enenitrile. One of the main directions is to further investigate the mechanism of action of this compound and its potential applications in cancer treatment. Additionally, there is a need to investigate the potential toxicity of this compound and its effects on normal cells. Another future direction is to explore the use of this compound in combination with other cancer treatments to enhance its efficacy. Overall, the research on 2-Pyrrolidin-1-ylprop-2-enenitrile has significant potential for the development of new cancer treatments.
Synthesemethoden
The synthesis of 2-Pyrrolidin-1-ylprop-2-enenitrile is a multi-step process that involves the reaction of various chemical reagents. According to a study published in the Journal of Organic Chemistry, the synthesis of 2-Pyrrolidin-1-ylprop-2-enenitrile can be achieved by reacting 2-bromo-1-phenylethanone with pyrrolidine in the presence of potassium carbonate. The resulting product is then reacted with acrylonitrile in the presence of a palladium catalyst to yield 2-Pyrrolidin-1-ylprop-2-enenitrile.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidin-1-ylprop-2-enenitrile has been extensively studied for its potential application in cancer treatment. In a study published in the Journal of Medicinal Chemistry, it was found that 2-Pyrrolidin-1-ylprop-2-enenitrile can selectively inhibit the growth of cancer cells without affecting normal cells. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.
Eigenschaften
CAS-Nummer |
128957-40-4 |
|---|---|
Produktname |
2-Pyrrolidin-1-ylprop-2-enenitrile |
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
2-pyrrolidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2/c1-7(6-8)9-4-2-3-5-9/h1-5H2 |
InChI-Schlüssel |
LHVLOCLXLUFPIG-UHFFFAOYSA-N |
SMILES |
C=C(C#N)N1CCCC1 |
Kanonische SMILES |
C=C(C#N)N1CCCC1 |
Synonyme |
1-Pyrrolidineacetonitrile,alpha-methylene-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



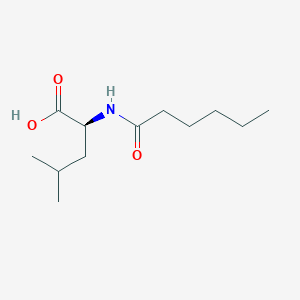
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
